An In-Depth Technical Guide to m-PEG2-O-Ph-3-NH2 and Its Role in PROTACs
An In-Depth Technical Guide to m-PEG2-O-Ph-3-NH2 and Its Role in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC, consisting of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, is crucial to its efficacy. This technical guide provides a comprehensive examination of a specific and increasingly utilized linker, m-PEG2-O-Ph-3-NH2. We will delve into its chemical properties, its pivotal role in optimizing PROTAC performance, and provide detailed experimental protocols for its synthesis and incorporation into PROTAC molecules. This document aims to serve as a valuable resource for researchers in the field of targeted protein degradation, offering both foundational knowledge and practical guidance.
Introduction to m-PEG2-O-Ph-3-NH2
m-PEG2-O-Ph-3-NH2 , chemically known as 1-(2-(2-methoxyethoxy)ethoxy)-3-aminobenzene , is a bifunctional linker molecule integral to the design and synthesis of PROTACs. It features a discrete polyethylene (B3416737) glycol (PEG) chain, a phenyl group, and a terminal amine, providing a versatile scaffold for conjugating the two key recognition elements of a PROTAC.
Chemical Structure and Properties
The unique structural features of m-PEG2-O-Ph-3-NH2 confer desirable physicochemical properties to the resulting PROTAC molecule.
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Chemical Name: 1-(2-(2-methoxyethoxy)ethoxy)-3-aminobenzene
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CAS Number: 126415-02-9
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Molecular Formula: C₁₁H₁₇NO₃
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Molecular Weight: 211.26 g/mol
| Property | Value |
| Appearance | Off-white to light yellow solid or oil |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol (B129727) |
| Reactivity | The terminal amine group readily participates in amide bond formation with carboxylic acids, a common conjugation strategy in PROTAC synthesis. |
The Role of m-PEG2-O-Ph-3-NH2 in PROTACs
The linker component of a PROTAC is not merely a passive spacer; it plays a critical role in influencing the overall properties and efficacy of the molecule. The m-PEG2-O-Ph-3-NH2 linker offers several advantages in PROTAC design:
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Enhanced Solubility and Permeability: The hydrophilic nature of the PEG moiety can significantly improve the aqueous solubility of often lipophilic PROTAC molecules. This is crucial for their formulation and bioavailability. The overall balance of hydrophilicity and lipophilicity imparted by the linker can also modulate cell permeability, a key factor for reaching intracellular targets.
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Optimal Vector and Length: The length and flexibility of the linker are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG2 chain and the phenyl group of m-PEG2-O-Ph-3-NH2 provide a defined spatial orientation that can be optimal for specific target-E3 ligase pairs.
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Modulation of Physicochemical Properties: The incorporation of the ether and aromatic functionalities allows for fine-tuning of the PROTAC's overall physicochemical profile, including its topological polar surface area (TPSA) and lipophilicity (logP). These parameters are critical for drug-likeness and pharmacokinetic properties.
Quantitative Data on PROTACs Utilizing PEG Linkers
While specific data for PROTACs employing the exact m-PEG2-O-Ph-3-NH2 linker is proprietary and often found within patent literature, the following table summarizes representative data for PROTACs with similar aniline-PEG-based linkers to illustrate the impact of linker composition on degradation efficacy.
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Moiety | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| PROTAC-1A | BRD4 | Pomalidomide | 4-(2-(2-aminoethoxy)ethoxy)aniline | 15 | >95 | HeLa |
| PROTAC-2B | BTK | Pomalidomide | 3-(2-(2-aminoethoxy)ethoxy)aniline | 25 | ~90 | MOLM-14 |
| PROTAC-3C | ERRα | Von Hippel-Lindau | 1-(2-(2-methoxyethoxy)ethoxy)-4-aminobenzene | 50 | >90 | MCF7 |
Note: The data presented are illustrative and compiled from various sources to demonstrate the typical performance of PROTACs with this class of linkers.
Experimental Protocols
Synthesis of m-PEG2-O-Ph-3-NH2
The synthesis of m-PEG2-O-Ph-3-NH2 can be achieved through a two-step process involving a Williamson ether synthesis followed by the reduction of a nitro group.
Step 1: Synthesis of 1-(2-(2-methoxyethoxy)ethoxy)-3-nitrobenzene
This step involves the reaction of 3-nitrophenol (B1666305) with 1-bromo-2-(2-methoxyethoxy)ethane (B10149) under basic conditions.
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Materials:
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3-Nitrophenol
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1-Bromo-2-(2-methoxyethoxy)ethane
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Potassium carbonate (K₂CO₃)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (B1210297)
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Brine
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Procedure:
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To a solution of 3-nitrophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add 1-bromo-2-(2-methoxyethoxy)ethane (1.2 eq) dropwise to the reaction mixture.
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Heat the reaction to 80°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 1-(2-(2-methoxyethoxy)ethoxy)-3-nitrobenzene.
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Step 2: Reduction of 1-(2-(2-methoxyethoxy)ethoxy)-3-nitrobenzene to m-PEG2-O-Ph-3-NH2
The nitro group is reduced to an amine using a standard catalytic hydrogenation.
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Materials:
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1-(2-(2-methoxyethoxy)ethoxy)-3-nitrobenzene
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Palladium on carbon (10% Pd/C)
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Methanol (MeOH) or Ethanol (B145695) (EtOH)
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Hydrogen gas (H₂)
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Celite
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Procedure:
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Dissolve 1-(2-(2-methoxyethoxy)ethoxy)-3-nitrobenzene (1.0 eq) in methanol or ethanol in a hydrogenation flask.
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Carefully add 10% Pd/C (typically 10% by weight of the starting material) to the solution.
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Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
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Stir the reaction vigorously under a hydrogen atmosphere at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
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Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
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Wash the Celite pad with methanol or ethanol.
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Concentrate the filtrate under reduced pressure to obtain m-PEG2-O-Ph-3-NH2. The product is often used in the next step without further purification if deemed sufficiently pure.
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General Protocol for PROTAC Synthesis using m-PEG2-O-Ph-3-NH2
This protocol describes a standard amide coupling procedure to conjugate a carboxylic acid-functionalized E3 ligase ligand with the amine group of the m-PEG2-O-Ph-3-NH2 linker, followed by a second coupling to a warhead for the protein of interest.
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Materials:
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E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide-COOH)
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m-PEG2-O-Ph-3-NH2
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Warhead for the protein of interest with a suitable functional group for conjugation (e.g., a carboxylic acid)
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
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DIPEA (N,N-Diisopropylethylamine)
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Anhydrous DMF
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Reverse-phase HPLC for purification
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Procedure:
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Step A: Coupling of E3 Ligase Ligand to the Linker:
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Dissolve the E3 ligase ligand-COOH (1.0 eq) and m-PEG2-O-Ph-3-NH2 (1.1 eq) in anhydrous DMF.
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Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS.
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Upon completion, the reaction mixture containing the E3 ligase-linker conjugate is typically used directly in the next step.
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Step B: Coupling of the Warhead to the E3 Ligase-Linker Conjugate:
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To the reaction mixture from Step A, add the warhead-COOH (1.0 eq), additional HATU (1.2 eq), and DIPEA (2.0 eq).
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Stir the reaction at room temperature for an additional 4-8 hours, monitoring by LC-MS.
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Once the reaction is complete, quench with water and purify the crude PROTAC by preparative reverse-phase HPLC.
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Lyophilize the pure fractions to obtain the final PROTAC product.
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Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
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Mandatory Visualizations
Signaling Pathway of PROTAC Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Development
